molecular formula C26H50O4 B13978862 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate CAS No. 57156-96-4

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate

Cat. No.: B13978862
CAS No.: 57156-96-4
M. Wt: 426.7 g/mol
InChI Key: XJIALXFNTMLYAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate typically involves the esterification of icosanoic acid with (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of icosanoic acid and (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol. These products can then participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate is unique due to its long-chain fatty acid ester, which imparts distinct physicochemical properties such as higher hydrophobicity and lower solubility in water compared to its shorter-chain analogs. These properties make it particularly useful in applications requiring long-lasting effects and stability .

Properties

CAS No.

57156-96-4

Molecular Formula

C26H50O4

Molecular Weight

426.7 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl icosanoate

InChI

InChI=1S/C26H50O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(27)28-22-24-23-29-26(2,3)30-24/h24H,4-23H2,1-3H3

InChI Key

XJIALXFNTMLYAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C

Origin of Product

United States

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